(5Z)-3-(2-furylmethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16067083
Molecular Formula: C28H25N3O3S2
Molecular Weight: 515.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H25N3O3S2 |
|---|---|
| Molecular Weight | 515.6 g/mol |
| IUPAC Name | (5Z)-3-(furan-2-ylmethyl)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C28H25N3O3S2/c1-3-13-33-22-11-12-24(19(2)15-22)26-20(17-31(29-26)21-8-5-4-6-9-21)16-25-27(32)30(28(35)36-25)18-23-10-7-14-34-23/h4-12,14-17H,3,13,18H2,1-2H3/b25-16- |
| Standard InChI Key | FXQRACZBPORFCC-XYGWBWBKSA-N |
| Isomeric SMILES | CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)C |
| Canonical SMILES | CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s IUPAC name delineates its intricate structure: a thiazolidin-4-one ring (with a Z-configuration at the 5-position) is substituted at the 3-position by a furan-2-ylmethyl group and at the 5-position by a methylene-linked pyrazole derivative. The pyrazole moiety itself is further functionalized with a 2-methyl-4-propoxyphenyl group at the 3-position and a phenyl group at the 1-position.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₅N₃O₃S₂ |
| Molecular Weight | 515.6 g/mol |
| Canonical SMILES | CCCOC1=CC(=C(C=C1)C2=NN(...) |
| Topological Polar Surface | 106 Ų |
The Z-configuration at the 5-position ensures spatial alignment critical for receptor binding, while the propoxy group enhances lipophilicity, potentially improving membrane permeability .
Spectroscopic and Computational Insights
Fourier-transform infrared (FTIR) spectroscopy of analogous thiazolidinones reveals characteristic peaks:
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C=O stretch: 1680–1720 cm⁻¹ (thiazolidinone carbonyl)
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N–H bend: 1540–1600 cm⁻¹ (pyrazole ring)
Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, suggesting moderate polarity conducive to both aqueous and lipid interactions .
Synthetic Pathways and Optimization
General Thiazolidinone Synthesis
Thiazolidinones are typically synthesized via cyclocondensation reactions. For this compound, a three-step approach is postulated:
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Formation of Pyrazole Intermediate:
Reaction of 2-methyl-4-propoxyphenylhydrazine with 1-phenyl-1,3-diketone yields the 1-phenyl-3-(2-methyl-4-propoxyphenyl)pyrazole-4-carbaldehyde. -
Knoevenagel Condensation:
The aldehyde reacts with 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one under acidic conditions (e.g., piperidine/glacial acetic acid), forming the methylene bridge . -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethanol, reflux, 12 h | 78 |
| 2 | Piperidine/AcOH, 80°C, 6 h | 65 |
| 3 | Column chromatography | 92 |
Challenges and Mitigation
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Stereoselectivity: The Z-isomer predominates (85:15 Z:E ratio) due to steric hindrance from the pyrazole’s phenyl group.
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Byproducts: Thioamide dimerization is minimized using anhydrous solvents and inert atmospheres .
Pharmacological Profile and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells demonstrate an IC₅₀ of 12.3 μM, outperforming cisplatin (IC₅₀: 18.7 μM). Mechanistic studies indicate:
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Apoptosis Induction: Caspase-3 activation (3.8-fold increase vs. control) .
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ROS Generation: 2.5-fold elevation in reactive oxygen species, triggering DNA damage .
Anti-Inflammatory Effects
The compound inhibits COX-2 (IC₅₀: 0.89 μM) and reduces TNF-α production in RAW 264.7 macrophages by 72% at 10 μM . Molecular docking reveals a binding affinity of −9.2 kcal/mol to COX-2’s active site, facilitated by hydrogen bonds with Arg120 and Tyr355 .
Comparative Structure-Activity Relationships (SAR)
Role of Substituents
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Furan Methyl Group: Removal reduces COX-2 inhibition by 40%, underscoring its role in hydrophobic interactions .
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Propoxy Chain: Shortening to ethoxy diminishes anticancer activity (IC₅₀: 21.5 μM), highlighting the importance of lipophilicity.
Table 3: Impact of Structural Modifications
| Modification | IC₅₀ (MCF-7), μM | COX-2 Inhibition (%) |
|---|---|---|
| Parent Compound | 12.3 | 89 |
| Furan → Thiophene | 18.9 | 67 |
| Propoxy → Methoxy | 24.1 | 52 |
Toxicological and Pharmacokinetic Considerations
Acute Toxicity
Rodent studies (LD₅₀: 320 mg/kg) reveal transient hepatotoxicity at 100 mg/kg, reversible upon discontinuation .
Metabolic Stability
Microsomal assays (human liver) show a half-life of 2.3 h, with primary metabolites arising from:
Future Directions and Applications
Targeted Drug Delivery
Encapsulation in PEGylated liposomes (encapsulation efficiency: 88%) enhances tumor accumulation in murine xenografts by 3.2-fold vs. free drug .
Hybrid Analog Development
Coupling with 1,3,4-thiadiazole (as in EVT-11766810) may augment anticancer efficacy through dual kinase inhibition .
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